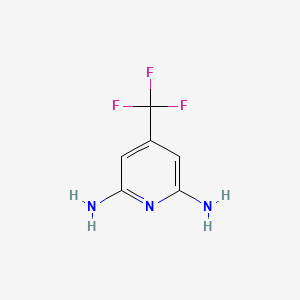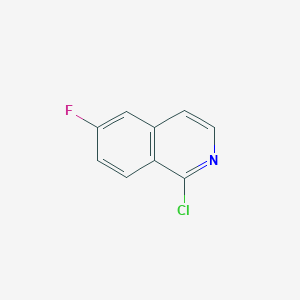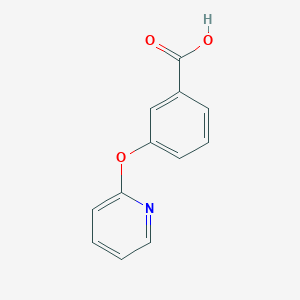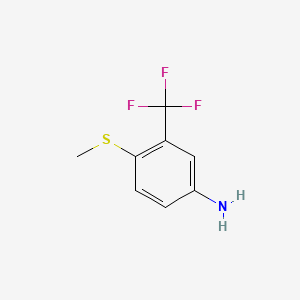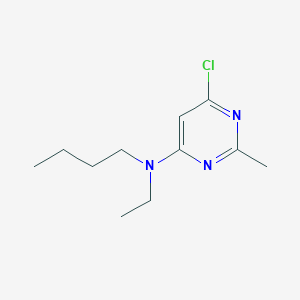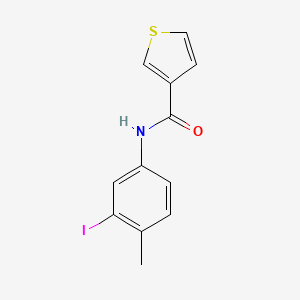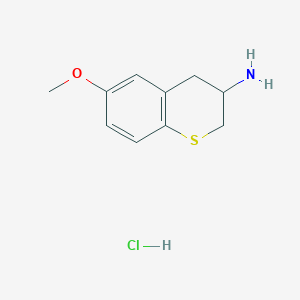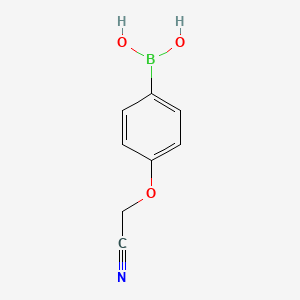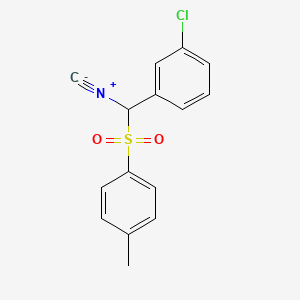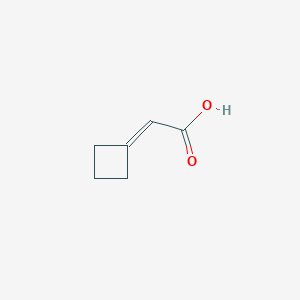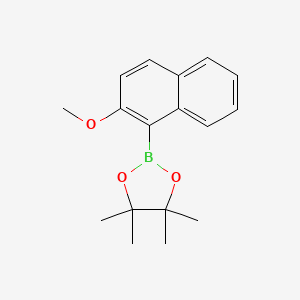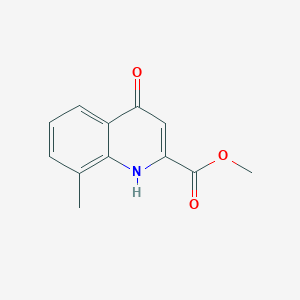
4-羟基-8-甲基喹啉-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11NO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
科学研究应用
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Industry: The compound is used in the development of agrochemicals and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-8-methylquinoline-2-carboxylate typically involves the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium . Another method includes the Friedlaender condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst .
Industrial Production Methods
Industrial production of methyl 4-hydroxy-8-methylquinoline-2-carboxylate often employs catalytic processes to enhance yield and efficiency. Catalysts such as zeolites and PEG-supported sulfonic acid are used to facilitate the condensation and cyclization reactions .
化学反应分析
Types of Reactions
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with various nucleophiles, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines are employed under mild to moderate conditions
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
作用机制
The mechanism of action of methyl 4-hydroxy-8-methylquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .
相似化合物的比较
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
4-hydroxy-2-quinolinone: Known for its antimicrobial properties.
8-methylquinoline: Exhibits similar biological activities but lacks the carboxylate group, which may affect its solubility and reactivity.
4-methoxyquinoline: Another derivative with different substituents that influence its chemical and biological properties.
The uniqueness of methyl 4-hydroxy-8-methylquinoline-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
属性
IUPAC Name |
methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWTGWGUFVSGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621555 |
Source


|
| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849022-03-3 |
Source


|
| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
